

O-Desmethyl Ranolazine vs. Ranolazine: A Comparative Guide to Cardiac Ion Channel Activity

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Compound of Interest		
Compound Name:	O-Desmethyl ranolazine	
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A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the direct cardiac ion channel activity of **O-Desmethyl ranolazine**, the major metabolite of the antianginal drug ranolazine. While extensive data exists for the parent compound, ranolazine, detailing its inhibitory effects on key cardiac ion channels, similar quantitative data for **O-Desmethyl ranolazine** is not publicly available. This guide, therefore, focuses on presenting the well-documented cardiac ion channel profile of ranolazine, while noting the absence of comparative data for its primary metabolite.

Executive Summary

Ranolazine exerts its antianginal and antiarrhythmic effects through the modulation of several cardiac ion channels. Its primary mechanism of action is the inhibition of the late inward sodium current (late INa), which is crucial in reducing intracellular sodium and subsequent calcium overload in cardiac myocytes, particularly under ischemic conditions. Additionally, ranolazine is known to block the rapid component of the delayed rectifier potassium current (IKr), the slow component of the delayed rectifier potassium current (IKs), and the L-type calcium current (ICaL), albeit with varying potencies.

Currently, there are no published studies providing a direct quantitative comparison of the effects of **O-Desmethyl ranolazine** on these specific cardiac ion channels. One study investigating the anti-myocardial ischemic properties of ranolazine and its metabolites suggested that **O-Desmethyl ranolazine** (referred to as CVT-2738 in the study) exhibited the



most potent anti-ischemic effect among the metabolites, though it was still less potent than ranolazine itself. However, this study did not provide specific data on ion channel inhibition, such as IC50 values.

Ranolazine: Cardiac Ion Channel Activity

The following tables summarize the quantitative data on the inhibitory effects of ranolazine on key cardiac ion channels, as reported in various preclinical studies.

Table 1: Ranolazine Inhibition of Late Sodium Current

(INa. late)

<u>Inta, later</u>		
Species/Cell Line	IC50 (μM)	Reference
Canine Ventricular Myocytes	5.9 - 21	[1]
Rabbit Ventricular Myocytes	17	[2]
HEK293 Cells (expressing Nav1.5)	6	[2]
Canine Ventricular Myocytes	6	[3]

Table 2: Ranolazine Inhibition of Rapid Delayed Rectifier

Potassium Current (IKr / hERG)

Species/Cell Line	IC50 (μM)	Reference
HEK293 Cells (expressing hERG)	8.03	[4][5]
HEK293 Cells (expressing hERG)	12.0	[6]
Xenopus Oocytes (expressing hERG)	106	[7]
Canine Ventricular Myocytes	12	[3]



Table 3: Ranolazine Inhibition of L-type Calcium Current

(ICaL)

Species/Cell Line	IC50 (μM)	Reference
Canine Atrial Myocytes	~300	[7]

Table 4: Ranolazine Inhibition of Slow Delayed Rectifier

Potassium Current (IKs)

Species/Cell Line	IC50 (mM)	Reference
Xenopus Oocytes (expressing IsK)	1.7	[7]

Experimental Protocols

The data presented in the tables above were generated using various experimental methodologies, primarily whole-cell patch-clamp techniques on isolated cardiomyocytes or cell lines stably expressing specific ion channels.

Whole-Cell Patch-Clamp Technique

This technique is a cornerstone of electrophysiological research, allowing for the measurement of ionic currents across the membrane of a single cell.

General Protocol:

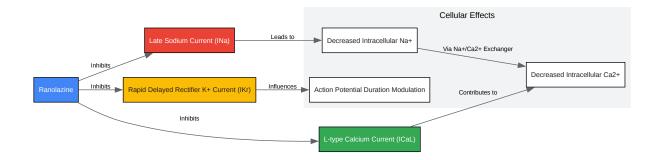
- Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit) or cultured cell lines (e.g., HEK293) are grown to an appropriate confluency.
- Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
- Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.



- Membrane Rupture: The patch of membrane under the pipette is ruptured, allowing for electrical access to the cell's interior.
- Voltage Clamp: The membrane potential is held at a specific voltage ("clamped") by the patch-clamp amplifier.
- Current Measurement: The current required to maintain this voltage is measured, which is equal and opposite to the ionic current flowing across the membrane.
- Drug Application: Ranolazine or other compounds are applied to the cell via a perfusion system to determine their effect on the measured ionic currents.
- Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits the current by 50%.

Signaling Pathways and Experimental Workflows

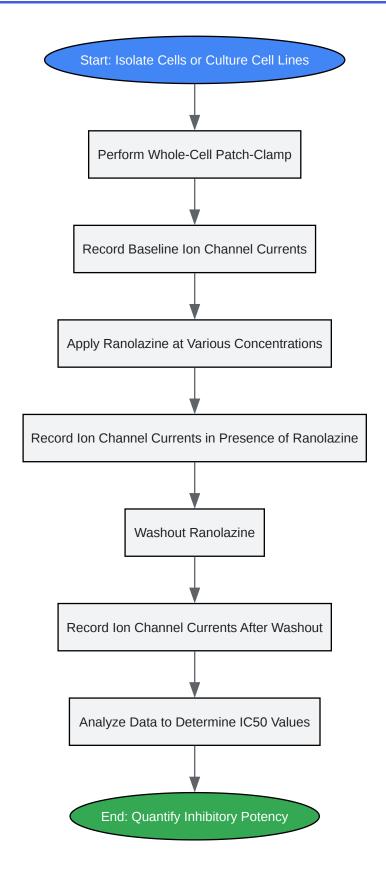
The primary mechanism of ranolazine's action involves the direct blockade of ion channels. The downstream effects are a consequence of this direct interaction.



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Caption: Simplified signaling pathway of ranolazine's action on cardiac ion channels.





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Caption: General experimental workflow for determining the effect of ranolazine on cardiac ion channels.

Conclusion

Ranolazine demonstrates a multi-ion channel blocking profile, with a notable potency for the late sodium current, which is central to its therapeutic efficacy. While the anti-ischemic effects of its major metabolite, **O-Desmethyl ranolazine**, have been noted to be less potent than the parent drug, a critical knowledge gap exists regarding its specific effects on cardiac ion channels. Further research is imperative to elucidate the electrophysiological properties of **O-Desmethyl ranolazine** to fully comprehend its contribution to the overall pharmacological profile of ranolazine. This information is crucial for a complete understanding of the drug's mechanism of action and for the development of future antianginal and antiarrhythmic agents.

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